molecular formula C20H18ClNO5 B11200165 Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B11200165
M. Wt: 387.8 g/mol
InChI Key: CEPKOSFUVYBDBP-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with a unique structure that includes a quinoline core substituted with methoxy and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chlorobenzyl chloride with 6,7-dimethoxyquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Shares a similar chlorophenyl group but differs in the core structure.

    6,7-Dimethoxyquinoline derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

InChI

InChI=1S/C20H18ClNO5/c1-24-18-8-14-15(9-19(18)25-2)22-16(20(23)26-3)10-17(14)27-11-12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3

InChI Key

CEPKOSFUVYBDBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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